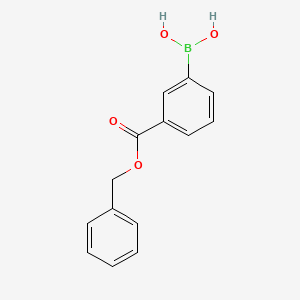

3-Benzyloxycarbonylphenylboronic acid

描述

属性

IUPAC Name |

(3-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEBLYAGYRLJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378306 | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-52-4 | |

| Record name | 1-(Phenylmethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Benzyloxycarbonylphenylboronic Acid

Fundamental Reactivity of Arylboronic Acids

The reactivity of arylboronic acids, including 3-benzyloxycarbonylphenylboronic acid, is characterized by several key transformations centered on the boron atom. These include reversible reactions with diols, dehydration to form cyclic anhydrides, and interactions based on the Lewis acidic nature of the boron center.

A hallmark of boronic acids is their ability to undergo a rapid and reversible condensation reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. yonedalabs.com This reaction is a dynamic covalent process, meaning the boronate esters, while stable, can be readily hydrolyzed back to the boronic acid and diol under specific conditions, such as in the presence of water or a change in pH. libretexts.orgwikipedia.org

The formation of the boronate ester significantly alters the properties of the boron center, changing its geometry from trigonal planar in the boronic acid to tetrahedral in the boronate ester, especially at neutral or basic pH where the ester can coordinate with a hydroxide (B78521) ion. wikipedia.org This interaction forms the basis for the use of boronic acids in sensors and separation systems for saccharides and other diol-containing molecules. yonedalabs.com Although specific studies on the binding constants of this compound with various diols are not extensively documented, it is expected to follow this general reactivity pattern. The equilibrium of this reaction is influenced by factors such as pH, solvent, and the structure of the diol.

Table 1: General Scheme of Boronate Ester Formation

| Reactants | Product | Conditions |

|---|

Arylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. chemrxiv.orgacs.org This is a condensation reaction where three molecules of the boronic acid lose three molecules of water to form a stable, six-membered ring composed of alternating boron and oxygen atoms. researchgate.net

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxines is a reversible equilibrium. In the presence of water, boroxines are readily hydrolyzed back to their corresponding boronic acid monomers. chemrxiv.orgnih.gov The position of this equilibrium is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups tend to favor boroxine (B1236090) formation, while electron-withdrawing groups, such as the benzyloxycarbonyl group in this compound, generally favor the free boronic acid form in solution. acs.org However, in the solid state, many boronic acids exist as a mixture of the monomer and the boroxine. Commercial samples of this compound are often specified as containing varying amounts of its corresponding anhydride (B1165640) (boroxine). taylorandfrancis.com

The boron atom in arylboronic acids possesses a vacant p-orbital, making it a Lewis acid. nih.gov This allows it to accept a pair of electrons from a Lewis base (nucleophile), such as a hydroxide ion or an amine. yonedalabs.comresearchgate.net In aqueous solution, this Lewis acidity is manifested by the equilibrium between the neutral trigonal boronic acid and an anionic tetrahedral boronate species. nih.gov

ArB(OH)₂ + H₂O ⇌ [ArB(OH)₃]⁻ + H⁺

The pKa for this equilibrium is a measure of the compound's Lewis acidity. The presence of electron-withdrawing substituents on the aryl ring increases the electrophilicity of the boron atom, thereby strengthening its Lewis acidity and lowering the pKa. nih.gov Consequently, this compound, with its electron-withdrawing substituent, is expected to be a stronger Lewis acid than unsubstituted phenylboronic acid. This enhanced acidity influences its interaction with bases and its participation in catalytic cycles, such as the Suzuki–Miyaura reaction, where formation of a boronate species is a key step. acs.org

Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.

The Suzuki–Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound like this compound, catalyzed by a palladium(0) complex. acs.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.

Ar¹-X + Ar²-B(OH)₂ + Base → Ar¹-Ar² + X-B(OH)₂ (where X = I, Br, Cl, OTf)

This compound serves as the Ar²-B(OH)₂ component, enabling the introduction of the 3-benzyloxycarbonylphenyl moiety onto various molecular scaffolds.

The mechanism of the Suzuki–Miyaura reaction is a catalytic cycle involving the palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. yonedalabs.comchemrxiv.org The cycle comprises three fundamental steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which reacts with the organohalide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex. This step oxidizes the palladium from Pd(0) to Pd(II). chemrxiv.orgacs.org

Transmetalation : This is the step where the organic group from the boron reagent is transferred to the palladium catalyst. The boronic acid (or its boroxine form) is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ([Ar²B(OH)₃]⁻ or similar). This boronate then reacts with the organopalladium(II) complex, displacing the halide and transferring the aryl group (Ar²) to the palladium center. researchgate.net This forms a diorganopalladium(II) complex.

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the diorganopalladium(II) complex couple and are expelled from the palladium center, forming the new carbon-carbon bond of the final product (Ar¹-Ar²). This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then begin a new cycle. chemrxiv.orgnih.gov

Table 2: Key Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst State (Start) | Key Transformation | Catalyst State (End) |

|---|---|---|---|

| Oxidative Addition | Pd(0) | Pd(0) + Ar¹-X → Ar¹-Pd(II)-X | Pd(II) |

| Transmetalation | Pd(II) | Ar¹-Pd(II)-X + [Ar²B(OH)₃]⁻ → Ar¹-Pd(II)-Ar² | Pd(II) |

This catalytic cycle illustrates the fundamental reactivity that makes this compound a valuable building block in the synthesis of complex organic molecules. yonedalabs.comchemrxiv.orgacs.org

Suzuki–Miyaura Cross-Coupling Reaction

Ligand Effects in Palladium Catalysis

The outcome of palladium-catalyzed cross-coupling reactions involving this compound is critically influenced by the nature of the ligands coordinated to the palladium center. These ligands play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle. The primary functions of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), include facilitating the oxidative addition of the organic halide, promoting the transmetalation step with the boronic acid, and enabling the final reductive elimination to yield the product and regenerate the active catalyst.

The steric and electronic properties of the ligands are key determinants of their effectiveness. Electron-rich and sterically bulky ligands are generally preferred as they promote the formation of the catalytically active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination. For instance, trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), as well as biarylphosphine ligands developed by Buchwald and Fu, have demonstrated high efficacy in Suzuki-Miyaura couplings of arylboronic acids. These ligands enhance catalyst turnover numbers and frequencies, allowing for efficient coupling even with less reactive aryl chlorides. researchgate.netresearchgate.netresearchgate.net

The choice of ligand can also impact the rate of transmetalation. Studies have shown that the rate of this step can be influenced by the ligand's ability to create a coordinatively unsaturated and electrophilic palladium atom, which is necessary for the transfer of the organic group from boron to palladium. nih.gov In the context of this compound, the presence of the ester functional group does not typically interfere with the coupling, and standard phosphine (B1218219) ligands are effective. However, in cases where base-sensitive groups like esters are present, the use of milder bases such as potassium fluoride (B91410) (KF) in conjunction with appropriate ligands is crucial to prevent hydrolysis. organic-chemistry.org

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk lead to highly stable and active catalysts. Pd-NHC complexes have been shown to be effective in Suzuki-Miyaura reactions under mild conditions, often with low catalyst loadings and in environmentally benign solvents like water or ethanol/water mixtures. nih.govst-andrews.ac.uk The robustness of these catalysts makes them suitable for reactions involving functionalized substrates such as this compound.

| Ligand Type | Key Features | Impact on Catalysis |

| Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Electron-rich, sterically bulky | Promote oxidative addition and reductive elimination; stabilize catalytic species. |

| Biarylphosphines (Buchwald ligands) | Sterically demanding, electronically tunable | High catalyst turnover numbers and frequencies; effective for challenging substrates. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Form highly stable and active catalysts; effective at low catalyst loadings and under mild conditions. |

Chemoselective Transmetalation

Chemoselectivity in the transmetalation step of palladium-catalyzed cross-coupling reactions is of paramount importance, particularly when dealing with multifunctional molecules like this compound. Transmetalation involves the transfer of the organic moiety from the boron atom to the palladium center. For a reaction to be successful and selective, this transfer must occur preferentially from the boronic acid over other potential competing processes.

In the case of this compound, the primary concern for chemoselectivity would be the reaction of the boronic acid functionality in the presence of the benzyloxycarbonyl ester group. Generally, the C-B bond of the boronic acid is significantly more reactive towards transmetalation with the palladium complex than the C-O bond of the ester. This inherent difference in reactivity allows for the selective coupling at the boronic acid position without affecting the ester.

However, the reaction conditions, including the choice of base and solvent, can influence the stability of the ester group. The use of strong bases can lead to the hydrolysis of the ester, a competing side reaction. Therefore, the selection of appropriate reaction conditions is crucial to ensure that the transmetalation and subsequent coupling occur chemoselectively. organic-chemistry.org

A different aspect of chemoselective transmetalation arises when multiple organoboron species are present in the reaction mixture. It has been demonstrated that boronic acids can be reactive towards transmetalation while their corresponding pinacol (B44631) esters (Bpin) are unreactive under the same conditions. nih.govacs.orgresearchgate.netresearchgate.netchemrxiv.org This difference in reactivity can be exploited in sequential cross-coupling strategies. For a molecule like this compound, if it were in the presence of another arylboronic pinacol ester, the free boronic acid would be expected to undergo transmetalation preferentially.

The mechanism of transmetalation itself can proceed through different pathways, which can be influenced by the reaction conditions. The generally accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base. This negatively charged boronate is more nucleophilic and readily transfers its organic group to the palladium(II) center. wikipedia.org The efficiency and selectivity of this process are fundamental to the success of the Suzuki-Miyaura and other related cross-coupling reactions.

Chan–Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine or an alcohol. nih.govwikipedia.org This reaction is a powerful tool for the synthesis of aryl amines and aryl ethers and is conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The reaction is versatile and tolerates a wide range of functional groups on both the arylboronic acid and the nucleophile. While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the reviewed literature, the general applicability of the reaction suggests that it would be a suitable substrate. The presence of the benzyloxycarbonyl group is not expected to interfere with the coupling, provided that appropriate reaction conditions are chosen to avoid its cleavage.

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex. The reaction is believed to proceed through a copper(II) or copper(III) intermediate. In a plausible catalytic cycle, the Cu(II) catalyst reacts with the arylboronic acid and the amine/alcohol. This is followed by a reductive elimination step from a Cu(III) intermediate to form the C-N or C-O bond and regenerate a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle. wikipedia.org The reaction is often facilitated by a base and can be influenced by the choice of copper source and ligands. organic-chemistry.orgnih.gov

| Reaction | Coupling Partners | Catalyst | Key Features |

| Chan-Lam Coupling | Arylboronic acid, Amine/Alcohol | Copper complexes (e.g., Cu(OAc)₂) | Mild conditions, room temperature, aerobic, tolerant of various functional groups. |

Other Cross-Coupling Reactions (e.g., Stille, Sonogashira, Liebeskind–Strogl, Heck, Hiyama)

This compound, as a versatile building block, has the potential to participate in a variety of other palladium-catalyzed cross-coupling reactions, either directly or through its derivatives.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. While boronic acids are not direct partners in the classical Stille reaction, Suzuki-type couplings can be seen as a less toxic alternative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Boronic acids are not direct substrates in the Sonogashira reaction. However, a Sonogashira coupling could be used to synthesize a precursor to this compound, or an aryl halide partner could be coupled with an alkyne, with the resulting product then undergoing further modification involving the boronic acid.

Liebeskind–Srogl Coupling: This reaction is a palladium-catalyzed, copper(I)-mediated cross-coupling of a thioester with a boronic acid to produce a ketone. This reaction proceeds under neutral conditions and is tolerant of a wide range of functional groups. This compound could potentially be used in this reaction to synthesize the corresponding ketone, although the ester functionality's stability under the reaction conditions would need to be considered.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Similar to the Stille and Sonogashira reactions, boronic acids are not the typical coupling partners. However, variations of the Heck reaction that use arylboronic acids as the aryl source have been developed.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide. This reaction is a powerful alternative to the Suzuki coupling, and like the Suzuki reaction, it is tolerant of many functional groups.

Orthogonal Cross-Coupling Strategies

Orthogonal cross-coupling strategies involve the selective reaction of one functional group in the presence of another, allowing for the sequential and controlled construction of complex molecules. For a molecule like this compound, which possesses both a boronic acid and an ester functionality, orthogonal strategies could be envisioned.

A key principle of orthogonal coupling is the differential reactivity of various coupling partners and catalysts. For instance, if this compound were further functionalized with a halide (e.g., a bromo or chloro substituent), one could perform a Suzuki-Miyaura coupling at the boronic acid position under one set of conditions, and then, in a subsequent step, perform another coupling reaction at the halide position using a different catalyst system or coupling partner. kochi-tech.ac.jp

The concept of chemoselective transmetalation, as discussed earlier, is fundamental to orthogonal strategies. The ability to selectively react a boronic acid in the presence of a boronic ester, or vice versa, allows for stepwise bond formation. nih.govacs.org This approach enables the synthesis of complex biaryls and other conjugated systems from multifunctional starting materials.

Mechanistic Studies of Boronic Acid Transformations

The prompt for this section, "Boronic Acid Catalysis Mechanisms," refers to a field where boronic acids act as Lewis acid catalysts for various organic transformations. However, in the context of the reactions discussed in this article, this compound primarily serves as a reagent (a substrate) in transition-metal-catalyzed cross-coupling reactions. Therefore, this section will focus on the mechanistic aspects of the transformations that this boronic acid undergoes as a reagent.

The central mechanistic step in Suzuki-Miyaura and related cross-coupling reactions is the transmetalation of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid typically needs to be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate then transfers its aryl group to the palladium complex, displacing a halide or other ligand. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction can be summarized as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar'-X) to form a Pd(II) complex (Ar'-Pd-X).

Transmetalation: The aryl group from the activated boronic acid (Ar-B(OH)₂) is transferred to the Pd(II) complex, forming a new Pd(II) complex with both aryl groups (Ar'-Pd-Ar).

Reductive Elimination: The two aryl groups are coupled and eliminated from the palladium center, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

In the Chan-Lam coupling , the mechanism is thought to involve copper in higher oxidation states. A proposed mechanism involves the coordination of the arylboronic acid and the amine or alcohol to a Cu(II) center. This is followed by an oxidative process, possibly leading to a Cu(III) intermediate, from which reductive elimination occurs to form the C-N or C-O bond. The resulting Cu(I) species is then reoxidized to Cu(II) by an external oxidant, typically oxygen from the air, to continue the catalytic cycle. nih.govwikipedia.org The details of the transmetalation from boron to copper are still a subject of investigation, with some studies suggesting the involvement of radical pathways. whiterose.ac.uk

Boronic Acid Catalysis Mechanisms

Activation of Hydroxy Functional Groups (Alcohols, Carboxylic Acids, Diols, Saccharides)

Arylboronic acids, including this compound, are recognized for their capacity to reversibly interact with and activate various hydroxy-containing functional groups. This reactivity is central to their application in catalysis and as sensors. The fundamental interaction involves the condensation reaction between the boronic acid and a diol, alcohol, or carboxylic acid to form a boronic ester (or boronate ester).

Diols and Saccharides: The reaction between a boronic acid and a cis-diol is a well-established equilibrium process that results in the formation of a cyclic boronate ester. rsc.orgresearchgate.net This reaction is highly dependent on pH, the pKa of the boronic acid, and the structure of the diol. aablocks.com The process can proceed through two main pathways involving either the neutral trigonal boronic acid (sp² hybridized boron) or the anionic tetrahedral boronate (sp³ hybridized boron). researchgate.net Initially, it was believed that the anionic boronate was significantly more reactive; however, it is now understood that both species participate in the esterification. aablocks.com The equilibrium can be shifted by altering the pH, which controls the concentration of the more nucleophilic boronate species. aablocks.com This reversible covalent interaction is the basis for using boronic acids in glucose sensing, where the saccharide acts as the diol. rsc.org

Carboxylic Acids: Boronic acids can activate carboxylic acids by forming acyloxyboronates or related intermediates. In the context of amidation reactions, theoretical calculations suggest that the boronic acid reacts with a carboxylic acid to form mono- or bis(acyloxy)boronic acid intermediates. rsc.org This condensation is typically thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. rsc.org This activation makes the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack by an amine. Specially designed boronic acids, such as those with ortho-dialkylaminomethyl substituents, have shown high efficacy in catalyzing the formation of anhydrides from vicinal dicarboxylic acids, proceeding through a Lewis acid–Brønsted base cooperative mechanism. nih.gov

Alcohols: The activation of simple alcohols by boronic acids often requires a co-catalyst to proceed efficiently, especially for dehydrative bond formations. nih.gov Electron-poor arylboronic acids, in conjunction with a Brønsted acid like oxalic acid, can catalyze the etherification of secondary benzylic alcohols with other alcohols. nih.govacs.org The proposed mechanism involves the in situ formation of a stronger Brønsted acid from the boronic acid and the co-catalyst, which then protonates the alcohol, facilitating its dehydration and subsequent reaction. acs.org

Formation of Carbocation Intermediates

Arylboronic acids can serve as catalysts in reactions that proceed through carbocation intermediates, primarily by facilitating the dehydration of alcohols. This catalytic role is particularly evident with electron-deficient arylboronic acids.

For instance, pentafluorophenylboronic acid, often used with a co-catalyst like oxalic acid, is effective in promoting reactions that follow an SN1 pathway. nih.govacs.org The catalytic system is believed to generate a potent Brønsted acid in situ. nih.govacs.org This acid then protonates a benzylic or tertiary alcohol, leading to the departure of a water molecule and the formation of a stabilized carbocation. nih.govacs.org This carbocation is then intercepted by a nucleophile to form the final product.

Key findings from studies on these reactions include:

Substrate Scope: The reaction is most effective for alcohols that can form stable carbocations, such as secondary benzylic and tertiary alcohols. acs.orgnih.gov Electron-donating groups on the aryl ring of the alcohol substrate enhance reactivity by stabilizing the carbocation intermediate. acs.orgnih.gov

Mechanism: The process is thought to occur via a reversible Brønsted acid-catalyzed C–O bond cleavage. nih.govacs.org The boronic acid, in concert with a cocatalyst, acts as a pre-catalyst for a stronger acid, which initiates the carbocation formation. acs.org

Side Reactions: The generation of highly reactive carbocations can lead to side reactions such as etherification and Friedel-Crafts alkylation, which are also known to be catalyzed by arylboronic acids. nih.gov

This catalytic strategy has been successfully applied to the racemization of enantiomerically enriched secondary and tertiary alcohols, where the formation of an achiral carbocation intermediate allows for the loss of stereochemical information. nih.govacs.org

Mixed Anhydride Formation in Acylation Reactions

While boronic acids are not classical reagents for mixed anhydride synthesis in the way chloroformates are, their catalytic role in acylation reactions, particularly amidations, involves intermediates that are functionally equivalent to mixed anhydrides.

In the palladium-catalyzed cross-coupling of arylboronic acids with carboxylic anhydrides, a transmetalation step is key. acs.org However, in the direct, metal-free dehydrative amidation between a carboxylic acid and an amine, the arylboronic acid catalyst activates the carboxylic acid by forming an acyloxyboronic acid intermediate. rsc.org This species can be viewed as a mixed anhydride of the carboxylic acid and the boronic acid.

The mechanism, elucidated through theoretical calculations, involves the following key steps:

Condensation: The boronic acid reacts with the carboxylic acid to form a mono(acyloxy)boronic acid. This step is kinetically accessible but thermodynamically unfavorable, requiring water removal (e.g., with molecular sieves) to proceed. rsc.org

Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.

Rate-Determining Step: The cleavage of the C–O bond within the resulting tetracoordinate acyl boronate intermediate is the rate-determining step of the reaction. rsc.org

Diboronic acid anhydrides, which feature a B–O–B skeleton, have also been developed as highly effective catalysts for the dehydrative amidation of β-hydroxycarboxylic acids, demonstrating the utility of boron-based anhydride structures in catalysis. acs.org Furthermore, palladium-catalyzed cross-coupling has been successfully applied to mixed anhydrides formed from bile acids and pivalic anhydride, which then react with arylboronic acids. nih.gov

Role of Lewis Acidity

The chemical behavior of this compound is fundamentally governed by the Lewis acidic nature of its boron center. Boronic acids possess a vacant p-orbital on the boron atom, making them electron acceptors and thus Lewis acids. nih.govru.nl This property is central to their ability to act as catalysts in a variety of organic transformations.

The Lewis acidity of a boronic acid can be described by its equilibrium with the corresponding boronate anion in aqueous solution. ru.nlnih.gov This equilibrium is influenced by the substituents on the phenyl ring. While the benzyloxycarbonyl group at the meta position will have an electronic effect, detailed studies on specifically substituted 2,6-diarylphenylboronic acids have shown that the Lewis acidity can be influenced by a complex interplay of through-space interactions and solvation effects, not just simple inductive and resonance effects. ru.nlresearchgate.net

In catalysis, the Lewis acidity of boronic acids is exploited to activate substrates, typically those containing oxygen or nitrogen atoms.

Activation of Carbonyls: Boronic acids can coordinate to carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Activation of Hydroxy Groups: As discussed previously, they activate alcohols and carboxylic acids by forming boronate esters or acyloxyboronates. This activation is a direct consequence of the Lewis acidic boron center interacting with the lone pairs of the oxygen atom. nih.gov

Formation of "Ate" Complexes: In the presence of a nucleophile (like an amine or hydroxide), the boronic acid can form a tetracoordinate "ate" complex. This complexation alters the reactivity at the boron center and is a key step in processes like the Suzuki-Miyaura transmetalation. nih.gov

Mechanistic Insights into Radical Generation from Boronic Acids

Arylboronic acids can serve as precursors to aryl radicals through oxidative carbon–boron bond cleavage. This transformation can be achieved under various conditions, including using chemical oxidants or through photoredox catalysis.

Oxidation with Metal Salts: One common method involves the oxidation of arylboronic acids with manganese(III) acetate (B1210297), Mn(OAc)₃. acs.org In this process, Mn(III) acts as a single-electron oxidant. The reaction, typically performed at elevated temperatures in an aromatic solvent, generates an aryl radical which can then be trapped by the solvent to form biaryl products. acs.org The mechanism is believed to involve a single-electron transfer from the arylboronic acid to the Mn(III) center, followed by fragmentation of the C–B bond to release the aryl radical. wikipedia.orgnih.gov It has been noted that boronic esters are generally unreactive under these conditions, suggesting that the free boronic acid is the active species. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a milder method for generating radicals from boronic acids. semanticscholar.org In a typical cycle, a photocatalyst, upon excitation by light, becomes a potent oxidant (or reductant).

Oxidative Quenching Cycle: The excited photocatalyst can oxidize a boronate "ate" complex, which is formed in situ from the boronic acid and a base. This single-electron transfer (SET) generates an aryl radical and the neutral boronic acid. bohrium.com The high oxidation potential of boronic acids themselves often makes the formation of the more easily oxidized boronate complex a prerequisite for radical generation. semanticscholar.org

Hydrogen-Bonding Assistance: Amide solvents like N,N-dimethylacetamide (DMA) can facilitate radical generation by forming hydrogen bonds with the boronic acid. This interaction increases the electrophilicity of the boron center, facilitating the formation of a redox-active complex that can be oxidized by the photocatalyst. semanticscholar.org

These generated radicals are versatile intermediates that can participate in various C-C and C-heteroatom bond-forming reactions. dntb.gov.uarsc.org

Reaction Kinetics and Thermodynamics of Boronic Acid Condensations

The condensation of boronic acids with diols to form boronate esters is a reversible reaction, and its kinetic and thermodynamic parameters are crucial for understanding its behavior, especially in applications like dynamic covalent chemistry and sensing. nsf.govutexas.edu

| Equilibrium | Description | Governing Constant |

|---|---|---|

| RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺ | Ionization of the boronic acid | Kₐ |

| RB(OH)₂ + Diol ⇌ Trigonal Ester + 2H₂O | Condensation with neutral boronic acid | Ktrig |

| RB(OH)₃⁻ + Diol ⇌ Tetrahedral Ester + 2H₂O | Condensation with anionic boronate | Ktet |

| Trigonal Ester + H₂O ⇌ Tetrahedral Ester + H⁺ | Ionization of the boronic ester | Kₐ' |

Kinetics: The rates of boronate ester formation and hydrolysis determine the dynamic nature of systems based on this chemistry. Kinetic studies have revealed complex mechanisms. For example, with ortho-aminomethylphenylboronic acids, the reaction can exhibit saturation kinetics, indicating a rate-determining step that occurs before the reaction with the diol, such as the departure of a coordinated solvent molecule from the boron center. nih.gov The rate of exchange can be accelerated by both internal and external catalysts, such as proximal amide groups or buffering anions. nsf.gov

| Factor | Effect on Reaction Rate |

|---|---|

| pH | Affects the concentration of the more reactive boronate species, leading to a pH-dependent rate profile. |

| Diol Structure | Steric and electronic properties of the diol affect the rates of association and dissociation. |

| Boronic Acid Substituents | Electron-withdrawing groups can increase the Lewis acidity and affect the pKa, influencing the rate. rsc.org |

| Catalysis | General acid or base catalysis (internal or external) can accelerate the rate-determining step (e.g., solvent departure or nucleophilic attack). nsf.govnih.gov |

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving boronic acids. rsc.org These studies provide insights into transition state structures, reaction energy profiles, and the influence of various factors on reactivity, which are often difficult to obtain experimentally.

Suzuki-Miyaura Reaction: A significant body of computational work has focused on the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org DFT calculations have been used to:

Investigate the energy profiles of different catalytic cycles. acs.org

Characterize the structures of elusive pre-transmetalation intermediates containing Pd-O-B linkages. nih.gov

Compare the reactivity of different boronic esters and the parent boronic acid in the crucial transmetalation step. nih.govacs.org

Assess the role of the base and solvent in the reaction mechanism. rsc.org

These studies have helped to refine the understanding of the catalytic cycle, confirming that boronic esters can transmetalate directly without prior hydrolysis and identifying the key factors that control the rate of this step. nih.gov

Boronic Ester Formation: DFT calculations have also been applied to the fundamental condensation reaction between boronic acids and diols. These studies explore alternative reaction pathways and calculate the transition states and reaction rates. rsc.orgrsc.org By modeling reactants with different electronic properties (e.g., by varying the R-group on the boronic acid), computational chemistry can predict how substituents influence the reactivity of the boron center, corroborating experimental kinetic data. rsc.orgrsc.org

Radical Reactions: Computational studies have also provided insight into the generation of radicals from boronic acids. For example, DFT calculations can help rationalize the chemoselectivity observed in photoredox reactions, supporting proposed mechanisms where hydrogen-bonding interactions lower the oxidation potential of the boronic acid. semanticscholar.org In studies of the coupling of secondary boronic esters, DFT has been used to analyze competing reaction pathways, such as electrophilic attack at an aromatic ring versus at the sp³-C–B bond, and to understand why certain substrates fail to couple. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Benzyloxycarbonylphenylboronic acid, providing detailed information about its atomic framework.

¹¹B NMR spectroscopy is particularly useful for analyzing boron-containing compounds. researchgate.netresearchgate.net For this compound, the ¹¹B NMR spectrum provides insights into the chemical environment of the boron atom. The chemical shift of the boron atom can indicate its hybridization state, which is related to the compound's acidity and its interactions.

Research on phenylboronic acids has shown that the ¹¹B chemical shift can be used to monitor the equilibrium between the neutral trigonal planar boronic acid (sp² hybridized) and the anionic tetrahedral boronate species (sp³ hybridized) that forms at higher pH. nih.gov The trigonal form typically resonates at a lower field compared to the tetrahedral form, which experiences an upfield shift. sdsu.edu

For this compound, the sp² hybridized boron atom is expected to have a chemical shift in the range of 28-33 ppm. sdsu.edu It is also important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. These boroxines also contain trigonal sp² boron atoms but exhibit a slightly different chemical shift, typically around 33 ppm. sdsu.edu Commercial samples of this compound may contain varying amounts of its anhydride (B1165640), which would be observable in the ¹¹B NMR spectrum. tcichemicals.com

By monitoring the changes in the ¹¹B NMR chemical shift as a function of pH, the pKa of the boronic acid can be determined. nih.gov This information is vital for understanding its reactivity, particularly in applications like Suzuki-Miyaura coupling or as sensors for diols, where the Lewis acidity of the boron center is key. nih.gov

Table 1: Expected ¹¹B NMR Chemical Shifts for this compound and Related Species

| Species | Hybridization of Boron | Typical Chemical Shift (ppm) |

| This compound | sp² | 28 - 31 |

| Boroxine (B1236090) (Anhydride) | sp² | ~33 |

| Boronate Ester | sp³ | Upfield shift from boronic acid |

¹H NMR spectroscopy is an indispensable tool for confirming the structure of this compound and for identifying it as a product in chemical reactions. The spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the acidic protons of the boronic acid group.

Aromatic Protons: The protons on the phenyl ring attached to the boronic acid and the benzyl group will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, the phenylboronic acid ring will show a complex splitting pattern.

Methylene Protons: The two protons of the -CH₂- group in the benzyl ester will appear as a singlet, typically around 5.4 ppm.

Boronic Acid Protons: The two -OH protons of the boronic acid group are acidic and can exchange with solvent molecules. This often results in a broad singlet, which may not always be observed or may have a variable chemical shift depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | Multiplet | 7.5 - 8.5 |

| Aromatic (C₆H₅) | Multiplet | 7.3 - 7.5 |

| Methylene (-CH₂-) | Singlet | ~5.4 |

| Boronic Acid (-B(OH)₂) | Broad Singlet | Variable |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₃BO₄, the expected molecular weight is approximately 256.06 g/mol . tcichemicals.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this compound might include:

Loss of the benzyl group (C₇H₇)

Loss of the benzyloxycarbonyl group (C₈H₇O₂)

Loss of the boronic acid group (B(OH)₂)

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light.

This compound contains several chromophores, including the two benzene (B151609) rings and the carbonyl group of the ester. These chromophores give rise to electronic transitions, primarily π → π* transitions, which result in absorption bands in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to show strong absorbance in the UV region, likely with absorption maxima (λmax) below 300 nm. masterorganicchemistry.com The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. researchgate.net

Other Spectroscopic Methods (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Based on the spectra of related compounds like 3-phenylboronic acid and benzoic acid, the following characteristic peaks are expected: researchgate.netresearchgate.netspectroscopyonline.com

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the O-H bonds in the boronic acid group. This broadness is due to hydrogen bonding. spectroscopyonline.com

C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

C=O Stretching (Ester): A strong, sharp peak in the range of 1700-1725 cm⁻¹.

C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

B-O Stretching: A strong band typically found in the 1310-1380 cm⁻¹ range.

C-O Stretching (Ester): Peaks in the 1100-1300 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic (C-H) | Stretching | > 3000 |

| Ester (C=O) | Stretching | 1700 - 1725 (strong) |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Boronic Acid (B-O) | Stretching | 1310 - 1380 (strong) |

| Ester (C-O) | Stretching | 1100 - 1300 |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its suitability for research applications.

High-performance liquid chromatography (HPLC) is a widely used technique for both the analysis of purity and the purification of boronic acids. waters.com A common approach for the separation of boronic acids involves reversed-phase HPLC, often using a C18 stationary phase. waters.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. waters.com The addition of an acid, like formic acid or phosphoric acid, to the mobile phase can improve the peak shape and resolution by suppressing the ionization of the boronic acid group. google.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb UV light.

For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is often employed. A solvent system of increasing polarity, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to elute the compound from the column, separating it from impurities.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to Complex Boronic Acid Derivatives

The synthesis of structurally complex boronic acids has traditionally been a challenging endeavor, often requiring harsh reaction conditions that limit functional group tolerance. nih.gov Typically, the boronic acid moiety is introduced late in a synthetic sequence to avoid incompatibility with common reagents. nih.gov However, recent advancements are paving the way for more efficient and versatile synthetic strategies.

A significant breakthrough is the use of protecting groups that enhance the stability of the boronic acid. N-methyliminodiacetic acid (MIDA) boronates, for instance, are exceptionally stable to a wide range of synthetic reagents and are compatible with chromatography, allowing for their use in multi-step synthesis pathways to build complex molecules from simple boronate starting materials. nih.govresearchgate.net This approach represents a paradigm shift, enabling the reliable transformation of simple building blocks into intricate boronic acid derivatives. nih.gov

Other innovative methods are also emerging. Decarboxylative borylation, which uses inexpensive nickel catalysts to replace a carboxylic acid group with a boronic acid group, provides a direct route from abundant starting materials. drugdiscoverytrends.com Furthermore, high-throughput synthesis platforms utilizing acoustic dispensing technology now allow for the rapid creation of large libraries of diverse boronic acid derivatives on a nanomole scale, accelerating the discovery of new compounds. researchgate.netrug.nl Continuous flow chemistry is another powerful tool, enabling rapid and scalable synthesis through reactions like bromine-lithium exchange followed by borylation. organic-chemistry.orgnih.gov

| Synthetic Strategy | Description | Key Advantages | References |

|---|---|---|---|

| MIDA Boronate Protection | Use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid group, rendering it stable to various reaction conditions. | High stability, compatibility with chromatography, enables multi-step synthesis. | nih.govresearchgate.net |

| Decarboxylative Borylation | Nickel-catalyzed replacement of a carboxylic acid functional group with a boronic acid. | Utilizes abundant and inexpensive starting materials. | drugdiscoverytrends.com |

| High-Throughput Synthesis | Use of technologies like acoustic dispensing to perform reactions on a nanomole scale, creating large libraries of compounds. | Rapid generation of chemical diversity, miniaturized reaction scouting. | researchgate.netrug.nl |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream, allowing for precise control over reaction parameters. | High throughput, enhanced safety, rapid optimization. | organic-chemistry.orgnih.gov |

Exploration of New Catalytic Applications for 3-Benzyloxycarbonylphenylboronic Acid Analogues

Organoboron acids are increasingly recognized for their potential as stable, organic-soluble Lewis acid catalysts for a wide array of chemical transformations. nih.gov The catalytic activity stems from the unique electronic properties of the trivalent boron atom. nih.gov Analogues of this compound, with varied substituents on the phenyl ring, offer the potential to fine-tune catalytic activity and selectivity for specific reactions.

Boronic acids have demonstrated efficacy in catalyzing dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov For example, they can activate alcohols or carboxylic acids for nucleophilic substitution or addition. nih.gov The development of specialized boronic acid catalysts, such as those with ortho-substituents, has been shown to promote the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov By immobilizing boronic acids within polymer microgels, researchers have created systems where catalytic activity can be modulated by external stimuli like pH changes (via CO2 bubbling) or the addition of glucose. nih.govrsc.org This enhanced function is attributed to reversible structural variations within the microgel environment. nih.govrsc.org Recently, scientists have even incorporated boronic acid into an enzyme's reactive center, using directed evolution to enhance its catalytic power and achieve high enantioselectivity. scitechdaily.com

| Catalytic Application | Role of Boronic Acid | Example Reactions | References |

|---|---|---|---|

| Amide Bond Formation | Activates carboxylic acids towards attack by amines. | Direct amidation of carboxylic acids. | nih.govrsc.org |

| Esterification | Lewis acid catalyst for condensation of carboxylic acids and alcohols. | Fischer-Speier esterification. | nih.gov |

| Aldol Reactions | Facilitates enolization of carbonyl compounds. | Condensation of aldehydes/ketones. | nih.govrsc.org |

| Aza-Michael Addition | Activates the α,β-unsaturated carbonyl compound. | Addition of amines to activated alkenes. | nih.govrsc.org |

| Diels-Alder Cycloaddition | Acts as a Lewis acid to activate the dienophile or templates the reaction via hydrogen bonding. | [4+2] cycloadditions. | nih.govrsc.org |

Advanced Mechanistic Investigations (e.g., Computational and in situ Studies)

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Advanced analytical techniques, particularly in situ spectroscopy and computational modeling, are providing unprecedented insights into the behavior of boronic acids in chemical reactions. acs.orgnih.gov

In situ NMR studies have been instrumental in investigating the kinetics and speciation of boronic acids and their esters during reactions. acs.orged.ac.uk These studies have revealed, for example, multiple pathways for protodeboronation (the undesired cleavage of the carbon-boron bond), which can be highly dependent on pH and the structure of the boronic ester. acs.orged.ac.uk In the context of the Suzuki-Miyaura reaction, kinetic and structural investigations have shown that boronic esters can transfer their organic group to palladium directly, without prior hydrolysis, and that the rate of this transfer is significantly influenced by the electronic properties of the ester's diol backbone. nih.gov

Computational studies, often using Density Functional Theory (DFT), complement these experimental findings by mapping out detailed reaction energy profiles. nih.govrsc.org Such calculations have been used to investigate the transition states in boron-catalyzed amidation reactions, questioning previously accepted mechanisms and proposing new catalytic cycles. rsc.org Recent computational work on the esterification of boric acid with diols has proposed a new mechanistic pathway that better explains the experimentally observed low activation energies and pH dependence, highlighting that the rate-determining step may be the tetrahedral/trigonal exchange of the borate (B1201080) monoester, not the initial C-O bond formation. rsc.org

Expansion of Applications in Chemical Biology and Drug Delivery

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their expanding applications in chemical biology and medicine. acs.orgnih.gov Since diol-containing molecules, such as saccharides, are ubiquitous in biological systems, boronic acids serve as unique tools for molecular recognition, sensing, and targeted delivery. acs.orgbohrium.com

Boronic acid-functionalized nanomaterials are being developed as sophisticated drug delivery systems. acs.org These systems can be designed to be stimuli-responsive; for example, pH-responsive nanoparticles can be created using boronate esters that are stable at physiological pH but dissociate in the acidic microenvironment of a tumor, triggering the release of an anticancer drug. nih.gov The interaction with saccharides that coat mammalian cell surfaces (the glycocalyx) can be harnessed to enhance the cellular uptake of therapeutic macromolecules. acs.org This strategy has been used to improve the delivery of proteins into the cytosol of targeted cells. acs.orgrsc.org

Beyond delivery, boronic acids are used in sensors for biologically important diols like glucose, which is critical for developing self-regulated insulin (B600854) release systems. rsc.org Their ability to interact with specific biological markers of disease, such as reactive oxygen species (ROS) and sialic acid, opens up a wealth of opportunities for creating advanced diagnostic and therapeutic (theranostic) tools. acs.orgbohrium.comacs.org

| Application Area | Mechanism of Action | Specific Use Case | References |

|---|---|---|---|

| Targeted Drug Delivery | Binding to sialic acid and other saccharides overexpressed on cancer cell surfaces. | Delivery of chemotherapy agents directly to tumor cells. | acs.orgacs.orgacs.org |

| Stimuli-Responsive Systems | Formation/cleavage of boronate esters in response to changes in pH or glucose/ROS concentration. | pH-triggered drug release in acidic tumor environments; glucose-responsive insulin release. | bohrium.comnih.govrsc.org |

| Biological Sensing | Reversible binding to glucose, leading to a detectable change (e.g., swelling of a hydrogel, fluorescence). | Continuous glucose monitoring systems. | acs.orgrsc.org |

| Bioconjugation | Forming reversible covalent links to biomolecules containing diol or specific amino acid residues. | Creating stimuli-responsive bioconjugates for live-cell imaging. | rsc.org |

Integration with Automated and High-Throughput Synthesis Platforms

The translation of complex chemical synthesis from the laboratory bench to automated platforms is revolutionizing drug discovery and materials science. Boronic acids are at the forefront of this shift, thanks to the development of robust building blocks suitable for automated processes. google.comillinois.edu

The development of highly stable boronic acid surrogates, such as MIDA and PIDA (pinene-derived iminodiacetic acid) boronates, has been a key enabler. google.comillinois.edu These protected boronates are compatible with iterative reaction cycles, making them ideal for the automated synthesis of small molecules in a manner analogous to automated peptide synthesis. google.com This allows for the controlled, step-by-step assembly of complex structures from prefabricated building blocks. illinois.edu

High-throughput platforms are also transforming how boronic acid libraries are created and screened. researchgate.netrug.nl By combining multicomponent reactions with acoustic dispensing technology, researchers can now rapidly synthesize and evaluate thousands of diverse and complex boronic acid derivatives on a nanomole scale. researchgate.netrug.nl This miniaturized and accelerated approach allows for the exploration of a much larger chemical space than was previously possible, significantly speeding up the discovery of new molecules with desired properties, such as novel protease inhibitors. rug.nl

常见问题

Q. What are the recommended synthetic routes for 3-Benzyloxycarbonylphenylboronic acid?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids are key intermediates. A benzyloxycarbonyl (Cbz) protecting group is introduced prior to boronation to prevent unwanted side reactions. For example, the Pudovik reaction—a nucleophilic addition of boronic acids to carbonyl compounds—may be adapted for derivatives like benzoxaboroles . Optimize reaction conditions (e.g., Pd catalysts, base, solvent polarity) to enhance yields, and monitor progress using NMR to confirm boronic acid formation .

Q. What challenges arise during purification of this compound, and how are they addressed?

- Methodological Answer : Boronic acids often form boroxins (cyclic anhydrides) during purification, especially under heat or vacuum. To mitigate this:

- Use low-temperature recrystallization (e.g., in ethanol/water mixtures) to avoid anhydride formation.

- Avoid silica gel chromatography, as boronic acids may irreversibly bind to it; instead, employ reverse-phase HPLC or ion-exchange resins .

- Characterize purity via NMR (anhydrides show distinct peaks at δ 1.5–2.0 ppm) and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the aromatic substitution pattern and Cbz group integrity. NMR identifies boronic acid (δ ~30 ppm) versus boroxin (δ ~18 ppm) .

- IR Spectroscopy : Detect B-O stretches (~1350 cm) and C=O from the Cbz group (~1700 cm) .

- X-ray Crystallography : Resolve steric effects of the bulky benzyloxy group on molecular conformation .

Advanced Research Questions

Q. How does the variable anhydride content (noted in commercial samples) impact experimental reproducibility?

- Methodological Answer : Anhydride impurities (e.g., boroxins) reduce active boronic acid availability, skewing stoichiometry in coupling reactions. To address this:

Q. How can DFT studies guide the design of derivatives for targeted applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to assess reactivity. For this compound:

- Calculate Mulliken charges to identify nucleophilic/electrophilic sites for functionalization.

- Simulate vibrational spectra to benchmark experimental IR/Raman data .

- Use molecular docking to evaluate binding affinity with biological targets (e.g., enzymes with diol motifs) .

Q. What strategies stabilize this compound under varying storage conditions?

- Methodological Answer :

- Storage : Keep as a crystalline powder at 0–4°C under inert gas (argon) to suppress oxidation and anhydride formation .

- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis.

- Stability Testing : Use accelerated aging studies (40°C/75% RH) monitored by TGA/DSC to assess thermal degradation thresholds .

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often stem from impurities or solvent/base mismatches. Systematic approaches include:

- Control Experiments : Compare anhydride-free vs. commercial samples in model reactions (e.g., Suzuki coupling with 4-bromoanisole).

- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. ethereal (THF) solvents to optimize transmetalation.

- Catalyst Optimization : Screen Pd complexes (e.g., Pd(PPh), PdCl(dppf)) with ligands that mitigate steric hindrance from the Cbz group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。